5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
The compound this compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of fxa by the compound would affect the coagulation cascade, potentially leading to antithrombotic effects .
Pharmacokinetics
The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of FXa. This inhibition can lead to antithrombotic effects, as FXa plays a crucial role in the coagulation cascade .
Biochemical Analysis
Biochemical Properties
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with coagulation factor X, where it acts as an inhibitor . This interaction is crucial in the regulation of blood coagulation pathways. The compound binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade . Additionally, it has been observed to interact with other proteins involved in the coagulation process, further enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, it has been shown to reduce the expression of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties . This compound also influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinase C and mitogen-activated protein kinases . Furthermore, it affects cellular metabolism by altering the levels of metabolites involved in the glycolytic pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of coagulation factor X, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by the presence of a chlorothiophene moiety, which enhances the compound’s affinity for the enzyme . Additionally, the compound has been shown to inhibit the activity of other serine proteases involved in the coagulation cascade . These interactions lead to a decrease in thrombin generation and subsequent inhibition of fibrin formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of coagulation factor X activity and reduced thrombin generation . Prolonged exposure may also lead to compensatory mechanisms in cells, such as upregulation of alternative coagulation pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation factor X activity without causing significant adverse effects . At higher doses, it may lead to toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble compounds that are excreted in the urine . The compound’s metabolism also affects metabolic flux, with changes in the levels of key metabolites observed in treated cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the presence of targeting signals within the compound’s structure directs it to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene-2-sulfonamide as the core structure. The synthesis may involve the following steps:
Chlorination: Introduction of the chlorine atom at the 5-position of the thiophene ring.
Amidation: Formation of the sulfonamide group by reacting the chlorinated thiophene with an appropriate amine.
Pyrrolidinone Introduction: The pyrrolidinone moiety is introduced through a series of reactions involving the appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The chlorine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide
- 5-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-indole-2-sulfonamide
Uniqueness
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the combination of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-10-9-11(4-5-12(10)18-8-2-3-14(18)19)17-23(20,21)15-7-6-13(16)22-15/h4-7,9,17H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLSJIRNDYXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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